molecular formula C16H18N2O3S B5708007 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5708007
M. Wt: 318.4 g/mol
InChI Key: FFGVXCHVLANQIV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as HMB-45, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have anti-microbial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is relatively easy to synthesize and purify, making it an attractive candidate for drug discovery and development. However, one of the limitations of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to investigate the potential anti-cancer properties of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one and its mechanism of action in cancer cells. Finally, the development of more efficient synthesis methods and formulations of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one could lead to its broader application in various scientific fields.

Synthesis Methods

The synthesis of 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-(1-piperidinyl)-1,3-thiazol-4(5H)-one in the presence of a suitable catalyst. The reaction results in the formation of a yellow crystalline powder, which is then purified using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have reported that 5-(3-hydroxy-4-methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-13-6-5-11(9-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGVXCHVLANQIV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.